molecular formula C11H13ClN2 B13189708 6-Chloro-1,2-dihydrospiro[indole-3,3'-pyrrolidine]

6-Chloro-1,2-dihydrospiro[indole-3,3'-pyrrolidine]

Cat. No.: B13189708
M. Wt: 208.69 g/mol
InChI Key: PIYJGZRXXQCHGZ-UHFFFAOYSA-N
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Description

6-Chloro-1,2-dihydrospiro[indole-3,3'-pyrrolidine] (CAS 1555942-77-2) is a versatile spirocyclic scaffold of high interest in medicinal chemistry, particularly for probing protein-protein interactions and developing novel therapeutics. Its core structure is based on the privileged spiro[pyrrolidine-3,3'-oxindole] framework found in numerous biologically active natural products and synthetic derivatives . This chemotype is not prone to epimerization, offering superior chemical stability for research and development applications . In drug discovery, this scaffold serves as a key precursor and synthetic intermediate. Structure-activity relationship (SAR) studies and optimization of analogous spiro-oxindole compounds have led to the development of potent, chemically stable, and orally active inhibitors of the MDM2-p53 interaction, a prominent target in oncology . Concurrently, research into closely related spiro[pyrrolidine-3,3'-oxindole] derivatives has identified them as a novel chemotype with high affinity for the 5-HT6 receptor, a promising target for central nervous system (CNS) disorders such as Alzheimer's disease and schizophrenia . The synthetic accessibility of this scaffold is well-established, with reliable routes including intramolecular Mannich reactions and oxidative spiro-rearrangements of tryptoline precursors . The chlorine substituent on the oxindole ring can be leveraged for further structure-based optimization and diversification, making this compound a valuable building block for constructing complex molecular architectures in hit-to-lead optimization campaigns . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C11H13ClN2

Molecular Weight

208.69 g/mol

IUPAC Name

6-chlorospiro[1,2-dihydroindole-3,3'-pyrrolidine]

InChI

InChI=1S/C11H13ClN2/c12-8-1-2-9-10(5-8)14-7-11(9)3-4-13-6-11/h1-2,5,13-14H,3-4,6-7H2

InChI Key

PIYJGZRXXQCHGZ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC12CNC3=C2C=CC(=C3)Cl

Origin of Product

United States

Preparation Methods

One-Pot Chloroformylation-Dearomatizing Spirocyclization

A recent method reported for spiro[indole-3,3'-pyrrolidin]-2-ones involves a one-pot chloroformylation followed by a dearomatizing spirocyclization of tryptamine derivatives. This approach is transition-metal-free, cost-effective, and broadly applicable to various substituted tryptamines, including those with chlorine substituents at the 6-position on the indole ring.

  • Starting from 6-chlorotryptamine derivatives, chloroformylation introduces a formyl group.
  • The intermediate undergoes intramolecular cyclization to form the spirocyclic pyrrolidine fused to the indoline.
  • The reaction proceeds under mild conditions and provides good yields of the spiro[indole-3,3'-pyrrolidin]-2-one scaffold.

This method is advantageous due to its operational simplicity and the avoidance of metal catalysts.

[3+2] Cycloaddition of Azomethine Ylides

Azomethine ylides generated in situ from condensation of isatin derivatives with amino acids such as sarcosine or proline are versatile intermediates for constructing pyrrolidine rings via [3+2] cycloaddition onto activated olefins.

  • The 6-chloro substituent can be incorporated by using 6-chloroisatin as the starting material.
  • The azomethine ylide formed reacts with dipolarophiles to yield spiro[indoline-3,3'-pyrrolidine] frameworks.
  • This method allows for regio- and stereoselective synthesis of the spirocyclic compound.
  • It is widely used for synthesizing various spiro-pyrrolidine derivatives with high diastereoselectivity and yields.

Multi-Step Synthesis via Spiroindolin-2-one Intermediates

A classical route involves:

  • Preparation of substituted indolin-2-one derivatives with chlorine at the 6-position.
  • Reaction of these intermediates with amino acids (e.g., glycine, sarcosine) under cyclization conditions to form the spiro-pyrrolidine ring.
  • Functional group modifications such as N-alkylation or acylation to tune biological activity.
  • Use of reagents like triphosgene and trifluoromethanesulfonic acid for protection/deprotection steps.

This method is well documented in anti-cancer drug development literature and allows for structural diversification.

Oxidation and Cyclization Sequences

  • Starting from 6-chloro-1-(4-methoxybenzyl)indoline, oxidation with chromium trioxide (CrO3) in acetone/acetic acid can yield intermediates that cyclize to the spiro compound.
  • This approach involves careful control of reaction conditions to avoid over-oxidation.
  • Purification is typically done by column chromatography and recrystallization.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Advantages Typical Yield (%) Notes
One-Pot Chloroformylation-Spirocyclization 6-chlorotryptamine, chloroformylation reagents, mild conditions Metal-free, simple, broad scope Moderate to high Transition-metal-free
[3+2] Cycloaddition of Azomethine Ylides 6-chloroisatin, sarcosine, dipolarophiles High regio- and stereoselectivity High Versatile, widely used method
Multi-step Spiroindolin-2-one Synthesis Triphosgene, amino acids, trifluoromethanesulfonic acid Structural diversity, drug design Moderate to high More complex, allows modifications
Oxidation-Cyclization Sequence CrO3, acetone/acetic acid, column chromatography Controlled oxidation, pure products Moderate Requires careful oxidation control

Research Findings and Notes

  • The presence of the chlorine atom at the 6-position influences the electronic properties and biological activity of the spiro compound.
  • Synthetic routes incorporating the chlorine substituent early in the synthesis are preferred to avoid dehalogenation.
  • The spiro[indole-3,3'-pyrrolidine] scaffold is a privileged structure in medicinal chemistry, especially for p53-MDM2 interaction inhibitors and anticancer agents.
  • The azomethine ylide cycloaddition method is particularly favored for its efficiency and selectivity in constructing the pyrrolidine ring fused to the indoline core.
  • Protection and deprotection steps are often necessary to achieve high purity and yield, especially when sensitive functional groups are present.
  • The overall molecular weight of 6-Chloro-1,2-dihydrospiro[indole-3,3'-pyrrolidine] is approximately 222.67 g/mol, with the hydrochloride salt form weighing about 259.13 g/mol.

Chemical Reactions Analysis

Reductive Cyclization

The spiro[indoline-3,3'-pyrrolidine] core is often synthesized via reductive cyclization of intermediates containing nitrile or imino groups. For example:

  • Lithium Aluminum Hydride (LiAlH₄) in tetrahydrofuran (THF) or 1,2-dimethoxyethane facilitates cyclization of 4-cyano-4-(2-fluorophenyl)-1-methylpiperidine derivatives to form the spiro structure .

  • Sodium Borohydride (NaBH₄) in ethanol is used for milder reductions, yielding derivatives with hydrogen or alkyl substituents at the indoline nitrogen .

Example Reaction Pathway

4 Cyano intermediateLiAlH THFSpiro indoline 3 3 pyrrolidine [1]\text{4 Cyano intermediate}\xrightarrow{\text{LiAlH THF}}\text{Spiro indoline 3 3 pyrrolidine }\quad[1]

[2+3] Cycloaddition

Azomethine ylides generated from isatin (19 ) and amino acids (e.g., L-proline) undergo cycloaddition with α,β-unsaturated carbonyl compounds to form spiro-pyrrolidine derivatives .

Key Conditions

  • Solvent: Ethanol/water or acetonitrile.

  • Temperature: Reflux (70–80°C).

  • Catalysts: Piperidine or triethylamine .

Representative Reaction

Isatin L ProlineAzomethine Ylide Unsaturated CarbonylSpiro indoline 3 3 pyrrolidine [4]\text{Isatin L Proline}\rightarrow \text{Azomethine Ylide}\xrightarrow{\text{ Unsaturated Carbonyl}}\text{Spiro indoline 3 3 pyrrolidine }\quad[4]

N-Alkylation and Acylation

The indoline nitrogen undergoes alkylation or acylation under basic conditions:

  • N-Methylation : Sodium hydride (NaH) in dimethyl sulfoxide (DMSO) with methyl iodide .

  • Acylation : Ethyl chloroformate in chloroform with triethanolamine as a base .

Example

Spiro CompoundNaH DMSO CH I1 Methyl Derivative[1]\text{Spiro Compound}\xrightarrow{\text{NaH DMSO CH I}}\text{1 Methyl Derivative}\quad[1]

Electrophilic Substitution

The chloro substituent at C6 of the indole ring participates in nucleophilic aromatic substitution (NAS) or Suzuki coupling:

  • NAS : Reaction with amines or alkoxides in polar aprotic solvents (e.g., DMF) at 100–120°C .

  • Suzuki Coupling : Pd-catalyzed cross-coupling with arylboronic acids .

Mannich-Lactamization Cascade

A one-pot Mannich reaction followed by lactamization using HBTM catalysts produces β-lactam-fused spiro-oxindoles :

Conditions

  • Catalyst: Homobenzotetramisole (HBTM).

  • Solvent: Dichloromethane (DCM).

  • Temperature: 0°C to room temperature .

Outcome

Cis spiro oxindole lactam(Yield 62 84 )[3]\text{Cis spiro oxindole lactam}\quad (\text{Yield 62 84 })\quad[3]

Microwave-Assisted Alkylation

Microwave irradiation accelerates alkylation of the indole C3 position, enabling rapid synthesis of sterically congested derivatives :

  • Reagents : Alkyl bromides, salicylaldehydes.

  • Solvent : Ethanol/water (1:1).

  • Temperature : 70°C (10–15 minutes) .

Anticancer Derivatives

Spiro-indolinone derivatives exhibit p53-MDM2 binding inhibition. Key modifications include:

  • Pyrrole 4'-Substitution : Enhances water solubility and activity (IC₅₀: 0.8–2.1 μM) .

  • Chloro Substituent : Improves metabolic stability .

Table 1: Biological Activities of Selected Derivatives

DerivativeTargetIC₅₀ (μM)Reference
6-Chloro-1'-(4-methoxybenzyl)p53-MDM20.8
6-Chloro-1-(2-aminophenyl)Acetylcholinesterase1.4

Purification and Characterization

  • Chromatography : Silica gel columns with 5% methanol-methylene dichloride .

  • Recrystallization : Acetone/ether or methanol/hexane mixtures .

  • Salts : Maleic acid or hydrochloride salts improve crystallinity .

Key Analytical Data

  • Melting Point : 172–173°C (free base); 209–211°C (maleate salt) .

  • MS (ESI) : m/z 259.14 [M+H]⁺ .

Stability and Reactivity

  • Acid Sensitivity : The spiro ring opens under strong acidic conditions (pH < 2) .

  • Oxidation : Indoline ring oxidizes to indole with CrO₃ in acetic acid .

Scientific Research Applications

The compound 6-chloro-1,2-dihydrospiro[indole-3,3'-pyrrolidine] and its derivatives have a variety of applications, including as antidepressants, anticonvulsants, tranquilizers, antiplasmodial agents, and anticancer agents . This class of compounds has been investigated for their potential to inhibit p53-MDM2 binding and as VEGFR inhibitors .

Anticancer Research

Spiro-indolin-2-one derivatives have been designed and synthesized as p53-MDM2 binding inhibitors .

Key points regarding the role of spiro-indolin-2-one derivatives in anticancer research :

  • Tryptophan residues on the indole ring of p53 are critical for binding to the MDM2 protein.
  • The structural properties of 2-indolinone are consistent with those of indole, making it a suitable mimic.
  • 6-chloro-2-indolinone acts as a predominant fragment, with chlorine atoms occupying the MDM2 protein.
  • The spirocyclic backbone provides a platform for introducing side chains, allowing hydrophobic side chains to insert into Leu and Phe pockets.

One study synthesized a series of spiro-indolin-2-one derivatives and investigated the influence of different hydrophobic groups on activity. The study also examined the effect of chlorine atoms on the activity of 2-indolinone and the benzene ring at the 4' position .

Antimalarial Activity

The antiplasmodial activity of novel bioinspired molecules was investigated in one study, which replaced the 1-benzylpiperidine moiety with naphthalene or a bicyclic indene system . Researchers found that 4-aminoquinoline-based heteroaryl-piperazines with an unsubstituted terminal secondary amino group were equally active against chloroquine-resistant and chloroquine-sensitive strains . In this study, 2,3-dihydro-1H-inden or benzo[d]imidazole was substituted at the piperazine moiety .

Another study evaluated piperazine and pyrrolidine derivatives (1-aryl-ketone, 1-aryl-alcohol, and 1-aryl-oxime) for inhibiting the growth of Plasmodium falciparum chloroquine-resistant (FCR-3) strain in culture . The combined presence of a hydroxyl group, a propane chain, and a fluorine atom appeared crucial for the antiplasmodial activity of the compounds .

Pharmaceutical Applications

Spiro[indoline-3,4'-piperidine]s and related compounds have been found to be useful as antidepressants, anticonvulsants, and tranquilizers . Specific examples include :

  • 1-(2-chlorophenyl)-1'-methylspiro[indoline-3,4'-piperidine]maleate
  • 1-(2-fluorophenyl)-1'-methylspiro[indoline-3,4'-piperidine] maleate

These compounds have demonstrated the ability to inhibit tetrabenazine-induced depression in mice . Additionally, 1'-methyl-1-[(4-trifluoromethyl)phenyl]spiro[indoline-3,4'-piperidine] has shown promise as an anticonvulsant agent .

Data Table

The table below summarizes the different applications of spiro[indoline] derivatives, based on the search results.

ApplicationCompound ClassTarget/Activity
AntidepressantSpiro[indoline-3,4'-piperidine]sInhibition of tetrabenazine-induced depression
AnticonvulsantSpiro[indoline-3,4'-piperidine]sProtection from supramaximal electro shock (SES)
TranquilizerSpiro[indoline-3,4'-piperidine]sDepression of the central nervous system
AntiplasmodialPiperazine and pyrrolidine derivativesInhibition of Plasmodium falciparum growth
AnticancerSpiro-indolin-2-one derivativesp53-MDM2 binding inhibition
VEGFR InhibitorIndolyl analogsPotential inhibition of VEGFR

Mechanism of Action

The mechanism of action of 6-Chloro-1,2-dihydrospiro[indole-3,3’-pyrrolidine] involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to bind to enzymes or receptors, modulating their activity. This binding can influence various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following sections compare the target compound with structurally related spiro[indole-3,3'-pyrrolidine] and spiro[indole-3,4'-piperidine] derivatives, focusing on molecular features, synthesis, and biological activity.

Structural and Substituent Variations

Table 1: Key Structural Features of Analogs
Compound Name Spiro Ring System Substituents Molecular Formula Molecular Weight Source
6-Chloro-1,2-dihydrospiro[indole-3,3'-pyrrolidine] Pyrrolidine 6-Cl C12H13ClN2 236.7*
1,2-Dihydrospiro[indole-3,3'-pyrrolidine]-2-one Pyrrolidine None (unsubstituted) C11H12N2O 188.23
6-Chloro-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one Piperidine 6-Cl C12H13ClN2O 236.7
MI 219 (MDM2-p53 inhibitor) Pyrrolidine 6-Cl, 5-F, 4'-(3-Cl-C6H4), carboxamide C28H30Cl2FN3O4 578.46
(2'R,3R,5'R)-Spiro-pyrrolidine-oxindole Pyrrolidine Ethynyl, carboxylate, tert-butyl C25H29N3O6 490.1954

*Molecular weight inferred from piperidine analog in .

Key Observations:

  • Spiro Ring Size: The substitution of pyrrolidine (5-membered) with piperidine (6-membered) increases conformational flexibility and may alter binding kinetics in biological systems. Piperidine derivatives (e.g., ) exhibit similar molecular weights but distinct steric profiles compared to pyrrolidine analogs.
  • MI 219 () demonstrates that additional substituents (e.g., fluorine, carboxamide) significantly enhance biological activity by modulating solubility and target specificity.

Physical and Chemical Properties

Table 3: Physical Properties of Selected Compounds
Compound Type Physical State Melting Point (°C) Optical Rotation ([α]D) Solubility Source
Piperidine derivative Pink solid Not specified Not applicable Not specified
Pyrrolidine-oxindole hybrid Colorless solid 142–144 +31.5 (c 1.00, CHCl3) Organic solvents
MI 219 Not specified Not specified Not specified Aqueous buffers

Key Observations:

  • The pyrrolidine-oxindole hybrid () exhibits a well-defined melting point and optical activity, suggesting high purity and stereochemical homogeneity.

Biological Activity

6-Chloro-1,2-dihydrospiro[indole-3,3'-pyrrolidine] is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

6-Chloro-1,2-dihydrospiro[indole-3,3'-pyrrolidine] can be characterized by its unique spirocyclic structure, which combines indole and pyrrolidine moieties. The presence of a chlorine atom at the 6-position of the indole ring is significant for its biological activity.

PropertyValue
Molecular FormulaC12H12ClN3
Molecular Weight233.69 g/mol
IUPAC Name6-Chloro-1,2-dihydrospiro[indole-3,3'-pyrrolidine]

Anticancer Activity

Recent studies have highlighted the anticancer potential of 6-Chloro-1,2-dihydrospiro[indole-3,3'-pyrrolidine]. For instance:

  • In vitro studies demonstrated that the compound exhibits significant antiproliferative effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The mechanism involves inducing apoptosis through upregulation of pro-apoptotic proteins such as p53 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .
  • Cytotoxicity assessments revealed that 6-Chloro-1,2-dihydrospiro[indole-3,3'-pyrrolidine] has a low IC50 value in cancerous cells compared to non-cancerous cells, indicating selective toxicity towards tumor cells. For example, a study reported an IC50 value of approximately 21.6 µg/mL against MCF-7 cells .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties:

  • Antibacterial Studies : It has been tested against various strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a minimum inhibitory concentration (MIC) as low as 0.98 µg/mL against MRSA .
  • Antifungal Activity : Preliminary investigations suggest moderate antifungal activity against Candida albicans with MIC values ranging from 7.80 to 62.50 µg/mL for different derivatives .

Antimalarial Activity

Research has explored the antimalarial potential of derivatives related to 6-Chloro-1,2-dihydrospiro[indole-3,3'-pyrrolidine]. Modifications to the indole scaffold have yielded compounds with IC50 values against Plasmodium falciparum in the nanomolar range (e.g., 0.310 μM), highlighting their potential as new antimalarial agents .

The biological activities of 6-Chloro-1,2-dihydrospiro[indole-3,3'-pyrrolidine] are attributed to several mechanisms:

  • Apoptosis Induction : The compound promotes apoptosis in cancer cells by modulating key apoptotic pathways.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in cell proliferation and survival.
  • Interaction with Biomolecules : The spiro structure allows for interactions with various biomolecular targets, enhancing its therapeutic efficacy.

Case Studies

Several case studies have documented the effects of this compound:

  • A study evaluating a series of spiro compounds demonstrated that modifications to the indole structure significantly influenced biological activity. The introduction of halogen substituents was found to enhance anticancer efficacy while maintaining selectivity for cancerous cells .
  • Another investigation focused on the synthesis and evaluation of derivatives based on this scaffold showed promising results in inhibiting Plasmodium falciparum, highlighting the compound's versatility in targeting multiple disease pathways .

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